molecular formula C16H29BO2 B13641262 2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13641262
M. Wt: 264.2 g/mol
InChI Key: XQRZLXLTYFTKTM-ZHACJKMWSA-N
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Description

2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boron atom in the structure allows for unique reactivity, making it a valuable intermediate in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethylcyclohexyl ethylene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, which facilitates the formation of the desired product through a cross-coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.

    Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes. Substitution reactions typically result in the formation of new boronic esters with different functional groups.

Scientific Research Applications

2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying biological processes.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the structure can interact with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in various applications, such as catalysis and drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Cyclohexane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-4-(1-methylethylidene)-

Uniqueness

Compared to similar compounds, 2-[2-(3-Ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique reactivity due to the presence of the 3-ethylcyclohexyl group. This structural feature enhances its stability and reactivity, making it a valuable intermediate in various chemical processes.

Properties

Molecular Formula

C16H29BO2

Molecular Weight

264.2 g/mol

IUPAC Name

2-[(E)-2-(3-ethylcyclohexyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H29BO2/c1-6-13-8-7-9-14(12-13)10-11-17-18-15(2,3)16(4,5)19-17/h10-11,13-14H,6-9,12H2,1-5H3/b11-10+

InChI Key

XQRZLXLTYFTKTM-ZHACJKMWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCCC(C2)CC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CCCC(C2)CC

Origin of Product

United States

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